molecular formula C8H7BrN2S B062069 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole CAS No. 175204-24-7

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole

Cat. No.: B062069
CAS No.: 175204-24-7
M. Wt: 243.13 g/mol
InChI Key: GSQBGCGYACPACL-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 4th and 5th positions on the benzothiadiazole ring. Benzothiadiazoles are known for their electron-withdrawing properties, making them valuable in various chemical and industrial applications.

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that its target could be related to this process.

Mode of Action

The mode of action of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that similar compounds have been used to lower the band gap of semiconducting materials , suggesting that it may influence electron transfer pathways.

Result of Action

Similar compounds have been used to introduce better electron affinity and further lower the band gap of semiconducting materials , suggesting that it may have similar effects.

Action Environment

It’s worth noting that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole typically involves the bromination of its parent compound, 4,5-dimethyl-2,1,3-benzothiadiazole. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as chloroform or carbon tetrachloride, and the mixture is heated to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out under nitrogen atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiadiazoles depending on the nucleophile used.

    Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is unique due to the presence of two methyl groups, which can influence its reactivity and solubility compared to other benzothiadiazoles. This makes it a valuable compound for specific applications in organic electronics and material science.

Properties

IUPAC Name

6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-5(2)8-7(3-6(4)9)10-12-11-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQBGCGYACPACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381766
Record name 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-24-7
Record name 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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